![molecular formula C17H12ClFO3 B5760816 7-[(2-chloro-4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5760816.png)

7-[(2-chloro-4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

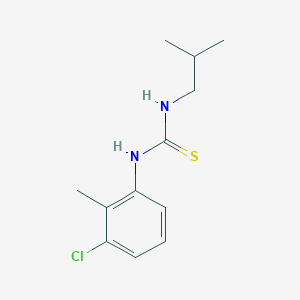

The compound “7-[(2-chloro-4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one” belongs to the class of organic compounds known as benzyl chlorides . These are organic compounds containing a benzene ring attached to a chlorine atom through a CH2 group .

Molecular Structure Analysis

The molecular structure of this compound would consist of a chromen-2-one (a type of coumarin) ring system with a 4-methyl substituent and a 7-oxy substituent linked to a 2-chloro-4-fluorobenzyl group .Chemical Reactions Analysis

As a benzyl chloride, this compound would be expected to undergo nucleophilic substitution reactions with various nucleophiles . The presence of the electron-withdrawing fluorine atom on the benzyl group could potentially influence the reactivity of the chlorine atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar oxy and chloro groups could influence its solubility in various solvents .Applications De Recherche Scientifique

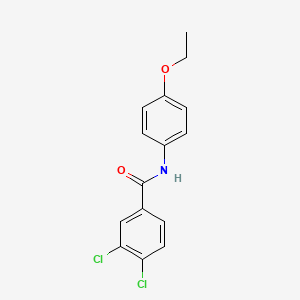

Pharmacology

In pharmacology, this compound could be explored for its potential as a lead compound in drug discovery. Its structure suggests it could interact with various biological targets, possibly acting as an inhibitor or modulator. The presence of a chromen-2-one moiety is particularly interesting, as it is found in many bioactive molecules with anti-inflammatory and anticancer properties .

Biochemistry

Biochemically, the compound could be used to study enzyme-substrate interactions . The fluorobenzyl group might mimic the transition state of a substrate, helping to elucidate the mechanism of action of enzymes that interact with similar structures .

Organic Synthesis

In organic synthesis, this compound could serve as an intermediate for the synthesis of more complex molecules. Its benzylic position is reactive and could undergo further functionalization through free radical reactions or nucleophilic substitutions, expanding the chemical diversity of derived compounds .

Medicinal Chemistry

Medicinal chemists might investigate the compound’s potential as a therapeutic agent . Its structural features could be fine-tuned to improve its pharmacokinetic and pharmacodynamic profiles, making it a valuable scaffold for the development of new medications .

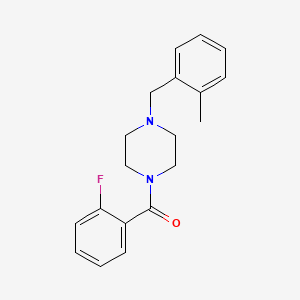

Chemical Engineering

From a chemical engineering perspective, the compound’s synthesis and purification processes could be optimized for industrial-scale production . This would involve developing efficient and cost-effective methods for its preparation, which is crucial for its potential commercial application .

Material Science

Lastly, in material science, the compound’s unique structure could be utilized in the development of organic electronic materials . Its conjugated system and potential for electron delocalization may make it suitable for use in organic light-emitting diodes (OLEDs) or as a component in photovoltaic cells .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

7-[(2-chloro-4-fluorophenyl)methoxy]-4-methylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClFO3/c1-10-6-17(20)22-16-8-13(4-5-14(10)16)21-9-11-2-3-12(19)7-15(11)18/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXHUBDXFYSEWDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=C(C=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-[(2-chloro-4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[2-(4-chlorophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5760735.png)

![N-cyclopentyl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5760741.png)

![3-{[(benzoylamino)carbonothioyl]amino}-4-methylbenzoic acid](/img/structure/B5760778.png)

![1-[2-(2,4-dimethylphenoxy)ethyl]piperidine](/img/structure/B5760783.png)

![N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-isopropylphenyl)glycinamide](/img/structure/B5760788.png)

![cyclohexyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B5760802.png)

![1-(2,4-dichlorophenyl)-5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5760831.png)